(1S,6R)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione
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Overview
Description
Phyllostine is a phytotoxic compound produced by the fungus Phyllosticta sp. It was first isolated and characterized in 1970 . This compound is known for its ability to cause wilting and brown discoloration in plants, making it a subject of interest in agricultural and biological chemistry .
Preparation Methods
Phyllostine is typically isolated from the culture filtrates of Phyllosticta sp. The isolation process involves extracting the compound using ethyl acetate, followed by chromatographic purification .
Chemical Reactions Analysis
Phyllostine undergoes several types of chemical reactions, including:
Oxidation: Phyllostine can be oxidized to form various products.
Reduction: Reduction reactions of phyllostine have not been extensively studied.
Substitution: Phyllostine can undergo substitution reactions, particularly involving its hydroxyl groups.
Common reagents used in these reactions include chromium trioxide for oxidation and various solvents for extraction and purification . The major products formed from these reactions include epoxides and other oxidized derivatives .
Scientific Research Applications
Phyllostine has several scientific research applications, including:
Agricultural Research: Due to its phytotoxic properties, phyllostine is studied for its potential use as a natural herbicide.
Biological Studies: Phyllostine is used to study plant-pathogen interactions and the mechanisms of phytotoxicity.
Chemical Research: The unique structure of phyllostine makes it a subject of interest in organic chemistry for studying epoxide formation and other chemical reactions.
Mechanism of Action
The mechanism of action of phyllostine involves its interaction with plant cells, leading to wilting and discoloration. The exact molecular targets and pathways are not fully understood, but it is believed that phyllostine disrupts cellular processes in plants, leading to cell death .
Comparison with Similar Compounds
Phyllostine is similar to other phytotoxic compounds produced by fungi, such as terremutin and terreic acid . phyllostine is unique in its specific structure and the particular type of phytotoxicity it induces. Unlike some other compounds, phyllostine has a distinct epoxide group that contributes to its chemical reactivity and biological activity .
Similar Compounds
Properties
Molecular Formula |
C7H6O4 |
---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
(1S,6R)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione |
InChI |
InChI=1S/C7H6O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,6-8H,2H2/t6-,7+/m0/s1 |
InChI Key |
PLELZLHJHUZIGY-NKWVEPMBSA-N |
Isomeric SMILES |
C1=C(C(=O)[C@@H]2[C@H](C1=O)O2)CO |
Canonical SMILES |
C1=C(C(=O)C2C(C1=O)O2)CO |
Origin of Product |
United States |
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